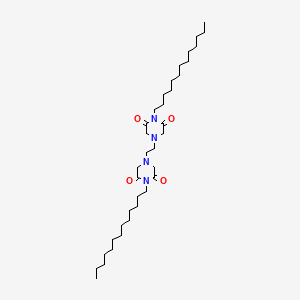
4,4'-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two piperazine-2,6-dione rings connected by an ethane-1,2-diyl bridge and extended with tridecyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) typically involves the reaction of piperazine derivatives with ethane-1,2-diyl linkers under controlled conditions. One common method involves the use of 1,2-dibromoethane as a starting material, which reacts with piperazine in the presence of a base to form the desired compound. The reaction is usually carried out in an organic solvent such as methylbenzene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,6-dione oxides, while substitution reactions can introduce various functional groups onto the piperazine rings.
Aplicaciones Científicas De Investigación
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethane-1,2-diyl bridge and tridecyl chains contribute to its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in having an ethane-1,2-diyl bridge but differs in the functional groups attached to the aromatic rings.
4,4’-(Ethane-1,2-diyl)bis(2,3,6-trimethoxyphenol): Another compound with an ethane-1,2-diyl bridge, but with different substituents on the phenol rings.
1,2-Bis(4-pyridyl)ethane: Contains an ethane-1,2-diyl bridge but with pyridyl groups instead of piperazine rings.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is unique due to its combination of piperazine-2,6-dione rings and long tridecyl chains, which confer specific chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66276-89-9 |
|---|---|
Fórmula molecular |
C36H66N4O4 |
Peso molecular |
618.9 g/mol |
Nombre IUPAC |
4-[2-(3,5-dioxo-4-tridecylpiperazin-1-yl)ethyl]-1-tridecylpiperazine-2,6-dione |
InChI |
InChI=1S/C36H66N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-33(41)29-37(30-34(39)42)27-28-38-31-35(43)40(36(44)32-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
YPGVXUAPOMHCSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
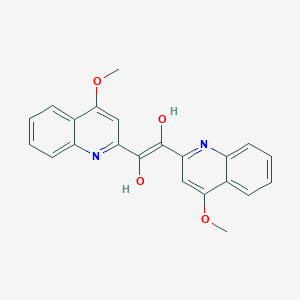
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
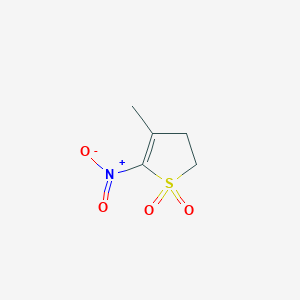

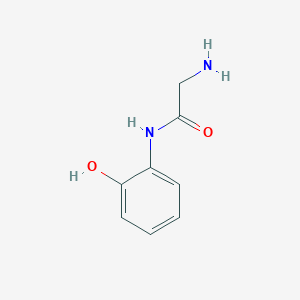
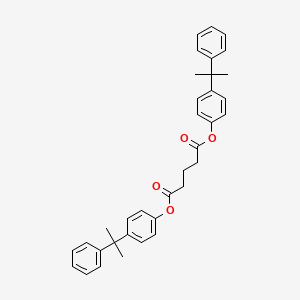

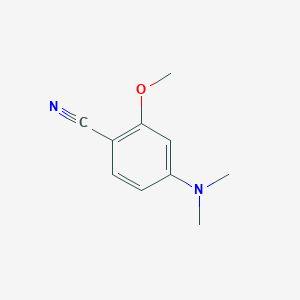
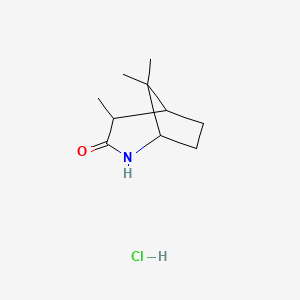
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

